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Introduction to 2,3-Dihydroxybenzoic Acid and its Role
as a Siderophore Building Block

2,3-Dihydroxybenzoic acid (2,3-DHBA) is a key catechol-type phenolic acid that serves as a fundamental
building block for numerous microbial siderophores—specialized iron-chelating compounds produced by
bacteria, fungi, and plants under iron-limited conditions. This dihydroxybenzoic acid derivative features a
catechol group (ortho-dihydroxybenzene) that, upon deprotonation, exhibits exceptionally high affinity for
ferric iron (Fe3*), forming stable octahedral complexes that can be transported into microbial cells through
specific receptor systems. The carboxylic acid functional group provides an attachment point through
which 2,3-DHBA incorporates into more complex siderophore scaffolds via amide or ester bond formation.
As an iron-chelating moiety, 2,3-DHBA demonstrates remarkable metal coordination efficiency, with the
catechol group capable of participating in bidentate coordination of ferric ions, contributing to the impressive

iron-binding constants observed in siderophores that incorporate this molecule [1] [2].

The biological significance of 2,3-DHBA extends beyond its role as a siderophore precursor. This molecule
occurs naturally in various plants, bacteria, and fungi, and has been identified in Phyllanthus acidus, the
aquatic fern Salvinia molesta, and particularly abundant in the fruits of Flacourtia inermis [1]. Research has
revealed that 2,3-DHBA itself possesses inherent antimicrobial properties and has been investigated as a

potentially useful iron-chelating drug [1]. In humans, 2,3-DHBA has been identified as a product of
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aspirin metabolism, though its physiological significance in this context remains under investigation [1].
From a chemical perspective, 2,3-DHBA presents as a colorless solid with a melting point of 205°C, good
solubility in water, ethanol, diethyl ether, and acetone, and a molecular weight of 154.121 g-mol~* [1] [3]. Its
acid dissociation constants (pKa values) are approximately 2.91 for the carboxylic acid group, with

additional pKa values corresponding to the ionization of the phenolic hydroxyl groups [3].

Table 1: Fundamental Chemical and Physical Properties of 2,3-Dihydroxybenzoic Acid

Property Value/Description Reference
Chemical Formula C7HeO4 [1]
Molar Mass 154.121 g-mol~—* [1]
Melting Point 205°C (401°F; 478 K) [1]
Appearance Colorless solid [1]
Density 1.542 g/cm?3 at 20°C [1]
Solubility in Water Soluble [1]
pKa 2.91 (at 25°C) [3]
logP 1.20 [3]

Biosynthesis Pathways and Molecular Mechanisms

Biosynthetic Pathway from Chorismate

The primary biosynthetic route to 2,3-DHBA begins with chorismate, a key intermediate in the shikimate
pathway. In Escherichia coli, this conversion requires three enzymes encoded by the entCEBA operon. First,
isochorismate synthase (EntC) catalyzes the conversion of chorismate to isochorismate through an
intramolecular rearrangement. Next, isochorismatase (EntB) facilitates the conversion of isochorismate to

2,3-dihydro-2,3-dihydroxybenzoate, incorporating two hydroxyl groups into the aromatic ring system.
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Finally, 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) carries out a reductive aromatization
to produce the mature 2,3-DHBA molecule [2] [4]. This three-step enzymatic cascade represents a highly
conserved pathway across diverse bacterial species, though genetic organization and regulation may vary.
The entire process occurs under iron-starved conditions, as iron sufficiency typically represses transcription

of the biosynthetic genes through Fur-mediated regulation [2].

Incorporation into Siderophores

Once synthesized, 2,3-DHBA must be activated and incorporated into more complex siderophore
structures. This process is mediated by 2,3-dihydroxybenzoate-AMP ligase (EntE in E. coli), which
adenylates the carboxylic acid group of 2,3-DHBA, forming an acyl-adenylate intermediate with the
consumption of ATP. This activated intermediate is then transferred to carrier proteins or directly to
nucleophiles to form amide or ester linkages. In the well-characterized enterobactin system, activated 2,3-
DHBA is transferred to the aryl carrier protein domain of EntB (holo-EntB-arylCP), and subsequently
coupled to L-serine residues through the action of the nonribosomal peptide synthetase EntF [2] [4]. The
final assembly of enterobactin involves the trimerization of three DHB-L-serine units through ester bonds to
form the macrocyclic lactone structure characteristic of this powerful siderophore. Similar biosynthetic logic
applies to other 2,3-DHBA-containing siderophores, including amonabactin in Aeromonas species,
acinetobactin in Acinetobacter baumannii, and bacillibactin in Bacillus subtilis, though the specific

assembly enzymes and final architectures differ [5] [6] [2].
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Visualization of the 2,3-DHBA biosynthetic pathway from chorismate to enterobactin

Structural Biology of 2,3-DHBA Processing Enzymes

Adenylation Domain Architecture and Function
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The structural basis for 2,3-DHBA recognition and activation has been elucidated through X-ray
crystallographic studies of several adenylation enzymes, including BasE from the acinetobactin system and
FbsH from the fimsbactin pathway. These enzymes belong to the ANL superfamily (Adenylation NRPS-
like) of adenylating enzymes and share a conserved modular architecture consisting of two large domains: a
N-terminal domain responsible for substrate binding and adenylate formation, and a C-terminal domain
that often functions in thioesterification or interacts with carrier proteins [6] [7]. The active site typically
contains a conserved phosphate-binding loop (P-loop) for ATP coordination and multiple residues that
position the 2,3-DHBA substrate for nucleophilic attack on the a-phosphate of ATP. Recent structural studies
of FbsH bound to 2,3-DHBA (PDB ID: 9BHY) at 2.30 A resolution reveal precise molecular interactions
between enzyme and substrate, including hydrogen bonding with the catechol hydroxyl groups and m-
stacking interactions with the aromatic ring [7]. These structural insights provide a foundation for

engineering altered substrate specificity through targeted mutagenesis of active site residues.

Enzyme Engineering for Substrate Promiscuity

Structure-guided engineering of 2,3-DHBA adenylation domains has emerged as a promising strategy for
generating novel siderophore analogs with potential therapeutic applications. Research on both BasE (from
Acinetobacter baumannii) and FbsH (from the fimsbactin pathway) has demonstrated that targeted
mutations in the substrate-binding pocket can expand enzyme promiscuity to accept alternate aryl
substrates. For BasE, mutagenesis of active site residues created enlarged binding pockets that
accommodated C4-modified DHB analogs while maintaining catalytic efficiencies comparable to the wild-
type enzyme with its natural substrate [6]. Similarly, engineering of FbsH produced enzyme variants with
enhanced tolerance for DHB analogs containing modifications at the C4 position [7]. This engineered
substrate flexibility enables chemoenzymatic production of siderophore analogs that could potentially
block native iron uptake systems or serve as carriers for antibiotic conjugates, representing a promising

approach to combating antibiotic-resistant pathogens.

Table 2: Key Structural Features of 2,3-DHBA Processing Enzymes

Enzyme Organism PDB ID Resolution  Key Structural Features Reference
FbsH (with  Acinetobacter 9BHY 2.30 A Wild-type enzyme with [7]
DHB) baumannii natural substrate 2,3-
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Enzyme Organism PDB ID Resolution  Key Structural Features Reference
DHBA bound
BasE Acinetobacter Not Various Mutants with expanded [6]
(mutants) baumannii specified binding pockets for DHB
analogs
DhbE Bacillus subtilis Not Not Standalone A-domain in [2]
specified specified bacillibactin biosynthesis
EntE Escherichia coli Not Not Forms complex with EntA [8]
specified specified to enhance activity

Genetic Organization and Diversity of 2,3-DHBA
Biosynthesis

The genetic determinants for 2,3-DHBA biosynthesis display both conserved features and remarkable
diversity across bacterial taxa. In Escherichia coli, the enterobactin biosynthesis cluster (entCEBA)
encodes the complete pathway for 2,3-DHBA production and its subsequent incorporation into the
siderophore enterobactin. This operon exhibits a conserved gene order, with entC (isochorismate synthase)
preceding entE (2,3-dihydroxybenzoate-AMP ligase), entB (isochorismatase/aryl carrier protein), and
entA (dehydrogenase) [2] [4]. However, comparative genomics reveals that other bacterial genera have
evolved distinct genetic architectures for 2,3-DHBA production. In Aeromonas species, for example, two
non-homologous gene clusters mediate 2,3-DHBA synthesis: the aeb system in enterobactin-producing
strains and the amo system in amonabactin producers [5]. Notably, gene probes for the E. coli entCEBA
genes do not hybridize with Aeromonas DNA, indicating significant sequence divergence despite functional

conservation [5].

This genetic diversity extends to the regulatory mechanisms controlling 2,3-DHBA production. In most
bacteria, expression of 2,3-DHBA biosynthetic genes is iron-responsive, repressed under iron-replete
conditions by Fur-family metalloregulators, and derepressed under iron limitation. However, species-specific
additional regulatory layers exist, including integration with quorum sensing systems, oxidative stress

responses, and virulence regulons in pathogenic species. The evolutionary relationships between these
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diverse genetic systems remain partially elucidated, though current evidence suggests they may have
diverged from an ancestral group of 2,3-DHBA genes, adapting to specific ecological niches and
metabolic requirements [5]. This genetic plasticity enables bacteria to fine-tune their iron acquisition
capabilities in response to environmental challenges, contributing to the ecological success of diverse

bacterial lineages across varied habitats.

Experimental Methods and Protocols

Enzyme Kinetics and Adenylation Assays

Quantitative analysis of 2,3-DHBA adenylation activity typically employs ATP-PPi exchange assays to
measure the reverse reaction or direct spectrophotometric/microscopic assays to monitor reaction progress.
The following protocol adapts established methods for studying EntE and related adenylation domains [2]
[8]:

¢ Reaction Conditions: Prepare assay mixtures containing 50 mM HEPES buffer (pH 7.5), 10 mM
MgClz, 2 mM ATP, 5 mM sodium pyrophosphate (32P-labeled for sensitive detection), 0.5-2 mM 2,3-
DHBA or analog, and appropriately diluted enzyme in a total volume of 100 pL.

¢ Incubation Parameters: Conduct reactions at 28°C for 15-60 minutes, optimizing for linear product
formation.

¢ Termination and Detection: Stop reactions by adding 200 pL of acidic charcoal suspension (2% w/v
in 0.1 M HCI, 5 mM sodium pyrophosphate). Wash three times with 1 mL of 0.1 M HCI, 5 mM sodium
pyrophosphate, then once with ethanol. Measure bound radioactivity by liquid scintillation counting.

¢ Kinetic Analysis: Determine Km and Vmax values by varying substrate concentrations and fitting data
to appropriate kinetic models. For enzyme engineering studies, compare catalytic efficiency (Kat/Km)
for native versus alternate substrates [6] [2].

Protein-Protein Interaction Studies

The functional enhancement of EntE activity through interaction with EntA can be investigated using

multiple biophysical approaches [8]:

¢ Analytical Ultracentrifugation (AUC): Conduct sedimentation equilibrium experiments at 4°C in 20
mM HEPES (pH 7.5), 150 mM NaCl, 5% glycerol. Use protein concentrations ranging from 0.5 to 20
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MM. Analyze data using appropriate software to determine association states and equilibrium
constants.

¢ Pull-down Assays: Incubate His-tagged EntA with untagged EntE (or vice versa) in binding buffer
(20 mM Tris-HCI pH 7.5, 150 mM NacCl, 0.1% Triton X-100) for 30 minutes at 4°C. Add Ni-NTA resin
and incubate with gentle mixing for 1 hour. Wash with binding buffer containing 20 mM imidazole,
then elute with 250 mM imidazole. Analyze by SDS-PAGE and Western blotting.

¢ Isothermal Titration Calorimetry (ITC): Perform titrations at 10°C by injecting 10 pL aliquots of 200
MM EntE into 20 uM EntA in matched buffer (20 mM HEPES pH 7.5, 150 mM NacCl). Use 180-second
intervals between injections. Fit data to appropriate binding models to determine stoichiometry and
thermodynamic parameters.

¢ Fluorescence Resonance Energy Transfer (FRET): Monitor EntA-EntE interactions by labeling
proteins with appropriate fluorophores (donor on EntE, acceptor on EntA) or using intrinsic protein
fluorescence. Measure fluorescence changes upon mixing, analyzing binding behavior through
sigmoidal curve fitting [8].
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Experimental workflow for studying 2,3-DHBA adenylation enzymes and their interactions

Research Applications and Future Directions

Therapeutic Development and Antimicrobial Strategies

The essential role of 2,3-DHBA-containing siderophores in bacterial virulence makes them attractive targets
for novel anti-infective strategies. Research efforts are exploring multiple approaches: First, siderophore
analogs that compete with native siderophores for iron binding or receptor recognition can disrupt bacterial

iron acquisition, potentially inhibiting growth of pathogenic species. Second, the siderophore-antibiotic
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conjugate approach (often called the "Trojan horse" strategy) exploits bacterial iron transport systems to
deliver antimicrobial payloads into cells, potentially overcoming permeability-based resistance mechanisms
[6]. Recent work with acinetobactin analogs demonstrates that structural modifications to the 2,3-DHBA
moiety can generate compounds that interfere with native iron acquisition in Acinetobacter baumannii,
resulting in growth inhibition under iron-limited conditions [6]. Similarly, engineering the fimsbactin
pathway enzymes to produce non-native siderophores may yield compounds that block iron uptake or serve

as carriers for antibiotic cargo in multidrug-resistant pathogens [7].

Chemoenzymatic Production of Siderophore Analogs

The substrate promiscuity of engineered 2,3-DHBA adenylation domains enables chemoenzymatic

approaches to siderophore analog production. Current methodology involves:

¢ Enzyme Engineering: Create adenylation domain variants with expanded substrate specificity
through structure-guided mutagenesis of active site residues [6] [7].

¢ In Vitro Reconstitution: Combine wild-type or engineered adenylation domains with downstream
biosynthetic enzymes (carrier proteins, condensation domains, etc.) to produce siderophore analogs

[71.

¢ Analytical Validation: Characterize novel compounds using LC-MS, NMR, and iron-binding assays
to confirm structure and function.

¢ Biological Assessment: Evaluate analogs for antimicrobial activity, iron uptake inhibition, or potential
as drug delivery vectors [6].

While these approaches show promise, current limitations include the modest conversion rates often
observed with non-native substrates and the selectivity bottlenecks imposed by downstream catalytic
domains in NRPS assembly lines [7]. Future research directions will likely focus on engineering complete
biosynthetic pathways rather than individual enzymes, developing high-throughput screening methods for

analog discovery, and optimizing reaction conditions to improve yields of target compounds.

Conclusion
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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